
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde typically involves multi-step reactions starting from acyclic precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine ring.
S-Methylation: The compound is then subjected to S-methylation to introduce a methyl group.
Oxidation: The methylated compound is oxidized to form methylsulfonyl derivatives.
Formation of Guanidines: Finally, the compound is treated with suitable amines to form guanidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and imino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitrypanosomal and antiplasmodial agent.
Biological Research: It is used in assays to evaluate its cytotoxic properties against various cell lines.
Pharmaceutical Research: The compound is explored for its potential therapeutic applications in treating neglected tropical diseases such as human African trypanosomiasis and malaria.
Mécanisme D'action
The exact mechanism of action of 6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in the biological processes of the pathogens it targets. The compound may inhibit key enzymes or disrupt cellular functions essential for the survival of the pathogens.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: This compound shares a similar pyrimidine core structure but differs in the functional groups attached to the ring.
2-Aminopyrimidine Derivatives: These compounds have similar biological activities and are studied for their antitrypanosomal and antiplasmodial properties.
Uniqueness
6-Amino-2-imino-1-methyl-1,2-dihydropyrimidine-5-carbaldehyde is unique due to its specific combination of functional groups, which may contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and studies.
Propriétés
Numéro CAS |
5388-29-4 |
|---|---|
Formule moléculaire |
C6H8N4O |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
6-amino-2-imino-1-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H8N4O/c1-10-5(7)4(3-11)2-9-6(10)8/h2-3,8H,7H2,1H3 |
Clé InChI |
RYOLKPVPYKIRAV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=NC1=N)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


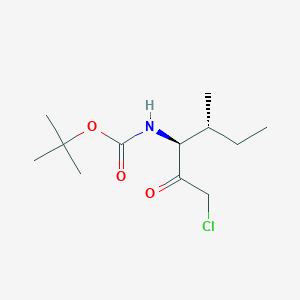
![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)

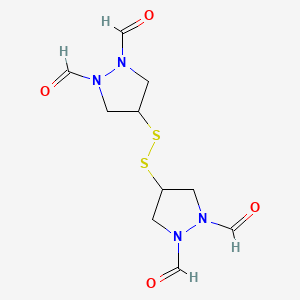
![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)

![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)
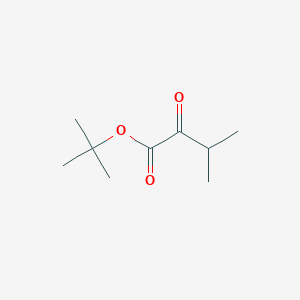

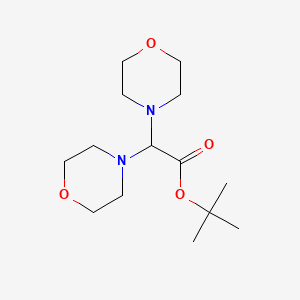
![2-Chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13121641.png)
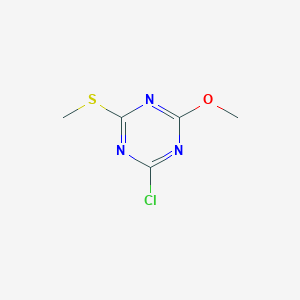
![Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B13121647.png)
